molecular formula C12H26 B104275 2,2,4,6,6-Pentamethylheptane CAS No. 13475-82-6

2,2,4,6,6-Pentamethylheptane

Cat. No. B104275
CAS RN: 13475-82-6
M. Wt: 170.33 g/mol
InChI Key: VKPSKYDESGTTFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,4,6,6-Pentamethylheptane is a branched alkane that is not directly discussed in the provided papers. However, the papers do provide insights into related compounds and methodologies that could be relevant to the synthesis and properties of 2,2,4,6,6-Pentamethylheptane. For instance, the synthesis of pentafluoroheptanes and the study of tautomers of heptane triones offer a glimpse into the complexity of heptane derivatives and their chemical behavior .

Synthesis Analysis

While the exact synthesis of 2,2,4,6,6-Pentamethylheptane is not detailed in the provided papers, similar synthetic strategies could be inferred. For example, the diastereoselective synthesis of pentafluoroheptanes involves sequential fluorination of diastereoisomeric alcohol-diepoxides . This method could potentially be adapted for the synthesis of 2,2,4,6,6-Pentamethylheptane by substituting fluorine atoms with methyl groups. Additionally, the synthesis of oligoenes from heptadiynes through Wittig-like reactions and McMurry coupling could provide insights into the construction of complex heptane backbones .

Molecular Structure Analysis

The molecular structure of 2,2,4,6,6-Pentamethylheptane would be characterized by a heptane backbone with five methyl substituents. The presence of these substituents would likely influence the compound's stereochemistry and conformational preferences. Although the papers do not discuss this compound specifically, the X-ray structures of bimetallic species used in the synthesis of oligoenes could offer some perspective on the structural aspects of branched alkanes .

Chemical Reactions Analysis

The papers do not provide direct information on the chemical reactions of 2,2,4,6,6-Pentamethylheptane. However, the study of tautomers of heptane triones suggests that heptane derivatives can exhibit interesting reactivity, such as keto-enol tautomerism . This could imply that 2,2,4,6,6-Pentamethylheptane may also participate in reactions that are influenced by the presence of its methyl groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,2,4,6,6-Pentamethylheptane can be speculated based on the properties of related compounds. For instance, the review on 3,4,5,6,6-pentamethylheptan-2-ol as a fragrance ingredient indicates that branched chain saturated alcohols have distinct toxicological and dermatological profiles . This suggests that 2,2,4,6,6-Pentamethylheptane may also have unique properties that could be relevant in fragrance or other applications. The influence of branched methyl groups on properties like boiling point, solubility, and reactivity could be significant.

Scientific Research Applications

Autoignition Characteristics

  • Study 1: 2,2,4,6,6-pentamethylheptane, a branched alkane, is studied for its autoignition properties, particularly in the context of jet fuels and alternative fuels. The study presents experimental data and a detailed kinetic mechanism covering a temperature range of 603–1376 K. This compound demonstrates unique ignition delay times and Negative Temperature Coefficient (NTC) behavior, making it significant for understanding fuel combustion dynamics (Mao et al., 2019).

Physical Properties in Binary Mixtures

  • Study 2: The physical properties of binary mixtures involving 2,2,4,6,6-pentamethylheptane were measured, focusing on density, viscosity, speed of sound, bulk modulus, surface tension, and flash point. These measurements are essential for applications in fuel formulations, particularly in comparing with alcohol-to-jet fuel (Prak et al., 2015).

Combustion Characteristics in Jet Fuel Surrogates

  • Study 3: Combustion characteristics of 2,2,4,6,6-pentamethylheptane are evaluated as a component of jet fuel surrogates. This study investigates its role in emulating the global combustion properties of specific target fuels, such as RP-3 kerosene, by measuring various combustion property targets and analyzing fuel chemical functional group distributions (Bai et al., 2021).

Role in Fragrance Materials

  • Study 4: While not directly 2,2,4,6,6-pentamethylheptane, a close relative, 3,4,5,6,6-pentamethylheptan-2-ol, a fragrance material structurally similar, is reviewed for its toxicologic and dermatologic properties. This emphasizes the relevance of such compounds in consumer products and the importance of understanding their safety profile (Mcginty et al., 2010).

Acoustic Properties in Liquid Mixtures

  • Study 5: The acoustic non-linearity parameter of mixtures containing 2,2,4,6,6-pentamethylheptane is studied. This research is significant for understanding the interaction of branched alkanes with other compounds in various mixtures, which has implications in material sciences and engineering (Pandey et al., 2005).

Safety And Hazards

2,2,4,6,6-Pentamethylheptane is considered hazardous. It is a flammable liquid and vapor and may be fatal if swallowed and enters airways . Safety measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is recommended .

Relevant Papers The paper “Identification and similarity analysis of aroma substances in main types of Fenghuang Dancong tea” discusses the volatile aroma components in Fenghuang Dancong tea, including 2,2,4,6,6-Pentamethylheptane .

properties

IUPAC Name

2,2,4,6,6-pentamethylheptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26/c1-10(8-11(2,3)4)9-12(5,6)7/h10H,8-9H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKPSKYDESGTTFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C)(C)C)CC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0042034
Record name 2,2,4,6,6-Pentamethylheptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0042034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear colorless liquid; [Sigma-Aldrich MSDS]
Record name 2,2,4,6,6-Pentamethylheptane
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/14539
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

2,2,4,6,6-Pentamethylheptane

CAS RN

13475-82-6
Record name 2,2,4,6,6-Pentamethylheptane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13475-82-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2,4,6,6-Pentamethylheptane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013475826
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Heptane, 2,2,4,6,6-pentamethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,2,4,6,6-Pentamethylheptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0042034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,4,6,6-pentamethylheptane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.401
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ISODODECANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A8289P68Y2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Isobutanol can be converted to triisobutylene and/or isododecane as illustrated in FIG. 8. FIG. 8 depicts a typical process configuration for converting isobutanol to a higher alkane comprising predominantly 2,2,4,6,6-pentamethylheptane. Isobutanol is preheated and fed via stream 1 to a reaction vessel that contains 2.5% para toluene sulfonic acid operating at 160° C. and 50 psig. A vapor stream is generated and is passed up through a rectification column before being partially condensed and decanted into two liquid phases at 35° C. and 45 psig. The upper phase is organic comprising mostly isobutylene and is returned to the top of the column as reflux while the lower aqueous phase is removed as stream 2. Uncondensed vapors are let down in pressure across a valve and reheated by a steam exchanger to form isobutylene vapor stream 3 that is fed into a tubular oligomerization reactor packed with Amberlyst-15 catalyst in the form of 0.5 mm beads operating at 100° C. and near atmospheric pressure. At a weight hourly space velocity of 1 g isobutylene per g catalyst per hour, 8.6% of the isobutylene is converted to diisobutylene, 81.6% to triisobutylene and 5.8% to tetraisobutylene, while 4% remains unconverted. The reactor effluent stream 4 is flashed in a drum to safely vent off the unreacted isobutylene and the mixed isomers of isobutylene oligomers is pumped via stream 5 to a trickle bed hydrogenation reactor along with an excess feed of hydrogen gas stream 6 sourced from cylinder storage. The conversion of olefins is quantitative and the hydrogenation reactor effluent stream 7 is flashed in a drum to safely vent off unreacted hydrogen gas and produce a liquid product steam 8 comprising predominantly 2,2,4,6,6-pentamethylheptane. Steps for the conversion of isobutanol to triisobutylene and isododecane (2,2,4,6,6-pentamethylheptane) are known in the art, see, for e.g., Alcantara et al., Reactive Funct. Polymers 45:19-27 (2000); Ludwig et al., J. Catalysis 284:148-56 (2011); and U.S. Pat. No. 5,625,109.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
olefins
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2,4,6,6-Pentamethylheptane
Reactant of Route 2
2,2,4,6,6-Pentamethylheptane
Reactant of Route 3
2,2,4,6,6-Pentamethylheptane
Reactant of Route 4
Reactant of Route 4
2,2,4,6,6-Pentamethylheptane
Reactant of Route 5
2,2,4,6,6-Pentamethylheptane
Reactant of Route 6
2,2,4,6,6-Pentamethylheptane

Citations

For This Compound
856
Citations
DJ Luning Prak, MH Jones, JS Cowart… - Journal of Chemical & …, 2015 - ACS Publications
In this work, the physical properties of binary mixtures of 2,2,4,6,6-pentamethylheptane and 2,2,4,4,6,8,8-heptamethylnonane were measured and compared with those of alcohol-to-jet …
Number of citations: 29 pubs.acs.org
DL Prak, BH Morrow, JS Cowart… - Journal of Chemical & …, 2020 - ACS Publications
This study presents measured densities, viscosities, speeds of sound, surface tensions, and flash points and calculated bulk moduli of mixtures of 2,2,4,6,6-pentamethylheptane with C 9 …
Number of citations: 12 pubs.acs.org
DJ Luning Prak, SM Alexandre, JS Cowart… - Journal of Chemical & …, 2014 - ACS Publications
In this work, the physical properties of binary mixtures of n-dodecane with 2,2,4,6,6-pentamethylheptane or 2,2,4,4,6,8,8-heptamethylnonane were measured and compared to …
Number of citations: 55 pubs.acs.org
J Tolls, J van Dijk - Chemosphere, 2002 - Elsevier
Petroleum products are complex mixtures of hydrocarbons. They are important as constituents of fuels and lubricants, and as key raw materials for the chemicals industry. Since there is …
Number of citations: 12 www.sciencedirect.com
DJ Luning Prak, SL Graft, TR Johnson… - Journal of Chemical & …, 2018 - ACS Publications
This work reports physical property measurements of binary mixtures of n-hexylbenzene (1) and n-butylbenzene (1) in 2,2,4,6,6-pentamethylheptane (2) and 2,2,4,4,6,8,8-…
Number of citations: 19 pubs.acs.org
DJ Luning Prak, RE Morris, JS Cowart… - Journal of Chemical & …, 2013 - ACS Publications
The physical properties of direct sugar to hydrocarbon diesel (DSH-76) and several binary mixtures of n-hexadecane and 2,2,4,6,6-pentamethylheptane were measured in this work. …
Number of citations: 57 pubs.acs.org
D Luning Prak, JS Cowart - Journal of Chemical & Engineering …, 2020 - ACS Publications
This work reports on the experimentally measured densities, viscosities, speeds of sound, surface tensions, and flash points, and calculated bulk moduli of mixtures of 2,2,4,6,6-…
Number of citations: 3 pubs.acs.org
JA Knight, F Sicilio - Radiation Research, 1963 - JSTOR
Work current in this laboratory is concerned with a study of the radiation chemistry of branched hydrocarbons. Radiolysis products, hydrogen and hydrocarbons through C7 (1) and C8 …
Number of citations: 5 www.jstor.org
DP Archer, WJ Hickinbottom - Journal of the Chemical Society …, 1954 - pubs.rsc.org
THE description of the oxidation of 2: 2: 4-trimethylpentane by chromyl chloride (Hobbs and Houston, J. Amer. Chem. SOC., 1954, 76, 1254) has prompted the publication of our results …
Number of citations: 10 pubs.rsc.org
DJL Prak, MH Jones, JS Cowart… - Journal of Chemical and …, 2015 - cheric.org
In this work, the physical properties of binary mixtures of 2, 2, 4, 6, 6-pentamethylheptane and 2, 2, 4, 4, 6, 8, 8-heptamethylnonane were measured and compared with those of alcohol-…
Number of citations: 5 www.cheric.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.